普罗帕酮杂质 D

描述

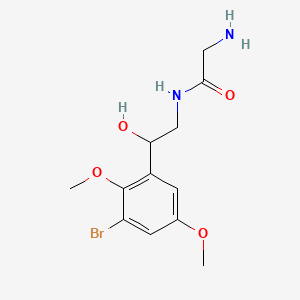

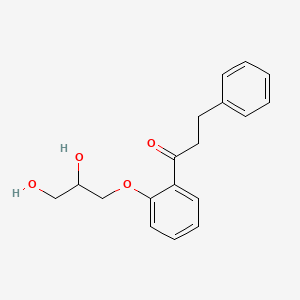

Propafenone Impurity D, also known as Depropylamino Hydroxy Propafenone, is an impurity of Propafenone . Propafenone is an anti-arrhythmic medication used for the treatment of illnesses associated with rapid heartbeats such as atrial and ventricular arrhythmias .

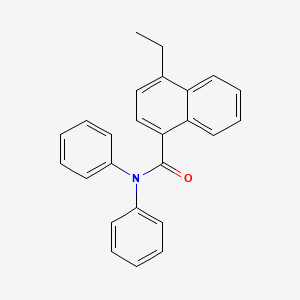

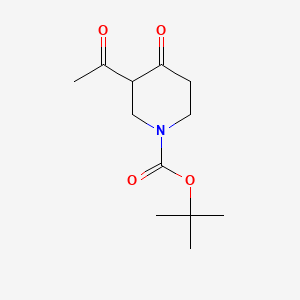

Molecular Structure Analysis

The molecular formula of Propafenone Impurity D is C18H20O4 . Its molecular weight is 300.35 . The IUPAC name is 1-[2-(2,3-dihydroxypropoxy)phenyl]-3-phenylpropan-1-one .科学研究应用

光谱和生物分析

化学名称为 1-[2-[2‑羟基-3-(丙氨基)丙氧基]苯基]-3-苯基丙烷-1-酮的普罗帕酮,已被评估其结构、光学、电子和生物特性。研究人员使用各种光谱技术和计算方法 (DFT) 分析了其完整的振动轮廓、分子轨道之间的能隙和其他电子特性。此外,该研究还基于利平斯基的五项规则和与 3CHW 蛋白的分子对接研究深入研究了药物相似性,突出了其潜在的生物应用 (George 等,2020)。

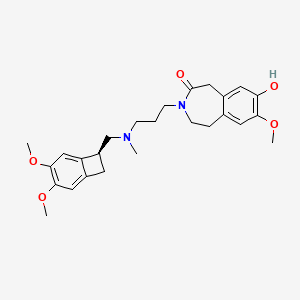

电生理效应

一项比较普罗帕酮及其代谢物(5-羟基普罗帕酮和去丙基普罗帕酮)对豚鼠心室肌纤维的电生理效应的研究揭示了它们对心脏组织的影响。该研究涉及评估这些化合物在不同浓度下对动作电位和不应期效应的影响,为普罗帕酮及其衍生物的电生理行为提供了有价值的数据 (Rouet 等,1989)。

与心脏通道的相互作用

一项关于普罗帕酮及其主要代谢物 5-羟基普罗帕酮对人心脏钾通道 (hKv1.5) 影响的研究强调了它们对这些通道的浓度依赖性抑制。该研究使用全细胞膜片钳技术来证明这些化合物如何影响通道活性,这对于了解它们在心脏心律失常管理中的意义至关重要 (Franqueza 等,1998)。

立体异构药理学

对普罗帕酮对映异构体药理活性的研究揭示了这些异构体如何影响药物的整体效果。该研究探讨了两种对映异构体的电生理和β-阻断特性,深入了解了这些异构体对心脏功能的不同影响 (Kroemer 等,1989)。

作用机制

Target of Action

Propafenone, a closely related compound, primarily targets cardiac muscle cells . It slows the influx of sodium ions into these cells, decreasing their excitability .

Mode of Action

Propafenone works by inhibiting sodium channels, restricting the entry of sodium into cardiac cells, resulting in reduced excitation . This action is more selective for cells with a high rate, but it also blocks normal cells more than class Ia or Ib anti-arrhythmic medications .

Biochemical Pathways

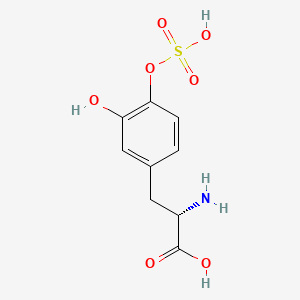

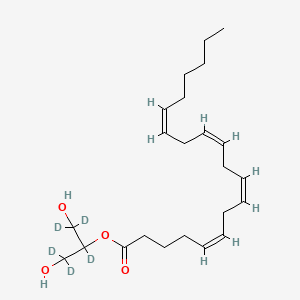

Propafenone’s major metabolites are conjugates of 5-hydroxypropafenone and hydroxy-methoxy-propafenone with glucuronic and sulphuric acid . Furthermore, metabolic products of the oxidative deamination pathway were identified, such as a glycol and a lactic acid derivative .

Pharmacokinetics

Propafenone is known to be absorbed completely and metabolized quantitatively . It is metabolized primarily in the liver, and due to its short half-life, it requires dosing two or three times daily to maintain steady blood levels .

Result of Action

Propafenone and its main active metabolite, 5-hydroxypropafenone, block herg channels to a similar extent by binding predominantly to the open state of the channel .

Action Environment

Environmental factors such as temperature, substrates, nutrition, pH, electron acceptors play an imperative role in biodegradation and influence the reactions . .

安全和危害

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

生化分析

Biochemical Properties

Depropylamino Hydroxy Propafenone interacts with various enzymes and proteins. The main metabolic pathway of Propafenone, from which Depropylamino Hydroxy Propafenone is derived, begins with aromatic ring hydroxylation . This pathway may be determined by genetic factors .

Cellular Effects

Depropylamino Hydroxy Propafenone has significant effects on cellular processes. For instance, it has been found to inhibit HERG current, which is crucial for cardiac repolarization . This inhibition could potentially influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Depropylamino Hydroxy Propafenone exerts its effects at the molecular level through various mechanisms. It is known to block HERG channels, binding predominantly to the open state of the channel . This could lead to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

The effects of Depropylamino Hydroxy Propafenone can change over time in laboratory settings. For instance, Propafenone, the parent compound, has been found to have a complex pharmacokinetic profile, characterized as typically nonlinear, saturable, stereoselective, and dependent on both dose and debrisoquin metabolizer phenotype .

Dosage Effects in Animal Models

The effects of Depropylamino Hydroxy Propafenone can vary with different dosages in animal models. While specific studies on Depropylamino Hydroxy Propafenone are limited, studies on Propafenone have shown that it has a broad spectrum of activity in the treatment of cardiac arrhythmias .

Metabolic Pathways

Depropylamino Hydroxy Propafenone is involved in several metabolic pathways. As mentioned earlier, the main metabolic pathway of Propafenone involves aromatic ring hydroxylation .

属性

IUPAC Name |

1-[2-(2,3-dihydroxypropoxy)phenyl]-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,19-20H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSTZDUMPGTWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91401-73-9 | |

| Record name | 1-(2-(2,3-Dihydroxypropoxy)phenyl)-3-phenylpropanone, (2RS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091401739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-(2,3-DIHYDROXYPROPOXY)PHENYL)-3-PHENYLPROPANONE, (2RS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0R1CCR973 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。